molecular formula C7H5Cl2F B1422553 2,5-Dichloro-3-fluorotoluene CAS No. 1242339-87-2

2,5-Dichloro-3-fluorotoluene

Cat. No. B1422553
M. Wt: 179.02 g/mol
InChI Key: PWAYODKBROAKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of 2,5-Dichloro-3-fluorotoluene is 179.02, and its molecular formula is C7H5Cl2F .

Scientific Research Applications

Internal Rotation and Chlorine Nuclear Quadrupole Coupling

Research conducted on 2-chloro-4-fluorotoluene, a closely related compound to 2,5-dichloro-3-fluorotoluene, provides insights into the internal rotation and chlorine nuclear quadrupole coupling. This study utilized microwave spectroscopy and quantum chemistry to explore the molecule's internal rotation and the effects of chlorine nuclear quadrupole moment coupling. Such research is crucial in understanding the molecular dynamics and structure of chloro-fluorotoluenes (Nair et al., 2020).

Solid Acid Catalysts for Fluorotoluene Nitration

The use of solid acid catalysts for the nitration of fluorotoluenes, including compounds similar to 2,5-dichloro-3-fluorotoluene, has been studied. This process, significant in organic synthesis, demonstrates a regioselective, clean, and environmentally friendly method for modifying fluorotoluenes, contributing to advancements in green chemistry (Maurya et al., 2003).

Fluoroarene Separations in Metal-Organic Frameworks

Research in the separation of fluoroarenes using metal-organic frameworks (MOFs) is relevant to compounds like 2,5-dichloro-3-fluorotoluene. This approach addresses the challenge of purifying fluoroarenes due to their similar physical properties, offering a promising solution for the production of fluoroarenes in organic synthesis (Zick et al., 2021).

Molecular Studies Using Spectroscopy

Comprehensive molecular studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene, which are structurally similar to 2,5-dichloro-3-fluorotoluene, have been conducted. These studies involve vibrational analysis, molecular structure determination, and spectroscopic data interpretation, contributing to a deeper understanding of the physical and chemical properties of chloro-fluorotoluenes (Krishnakumar et al., 2013).

properties

IUPAC Name

2,5-dichloro-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAYODKBROAKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-fluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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